molecular formula C14H21NO2 B5985432 2-(2,3-dimethylphenoxy)-N-isopropylpropanamide

2-(2,3-dimethylphenoxy)-N-isopropylpropanamide

Cat. No. B5985432
M. Wt: 235.32 g/mol
InChI Key: DJKAXGLNVJQDEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dimethylphenoxy)-N-isopropylpropanamide, also known as A-836,339, is a potent and selective cannabinoid receptor type 2 (CB2) agonist. It is a synthetic compound that is used in scientific research to study the physiological and biochemical effects of CB2 activation.

Mechanism of Action

2-(2,3-dimethylphenoxy)-N-isopropylpropanamide binds to CB2 receptors and activates intracellular signaling pathways, leading to the modulation of various physiological processes. CB2 activation has been shown to reduce inflammation, pain, and immune cell activation, making it a potential therapeutic target for various diseases, including autoimmune disorders, chronic pain, and cancer.
Biochemical and Physiological Effects:
2-(2,3-dimethylphenoxy)-N-isopropylpropanamide has been shown to have several biochemical and physiological effects, including the modulation of immune cell activation, the reduction of inflammation and pain, and the inhibition of cancer cell growth. CB2 activation has also been shown to have neuroprotective effects, making it a potential therapeutic target for neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

2-(2,3-dimethylphenoxy)-N-isopropylpropanamide is a potent and selective CB2 agonist that can be used to study the physiological and biochemical effects of CB2 activation. Its selectivity for CB2 receptors makes it ideal for studying the specific effects of CB2 activation without affecting CB1 receptors. However, 2-(2,3-dimethylphenoxy)-N-isopropylpropanamide has limitations in terms of its solubility and stability, which can affect its efficacy and reproducibility in lab experiments.

Future Directions

There are several future directions for the research and development of 2-(2,3-dimethylphenoxy)-N-isopropylpropanamide, including the optimization of its synthesis method, the development of more potent and selective CB2 agonists, and the exploration of its therapeutic potential for various diseases. Additionally, the use of 2-(2,3-dimethylphenoxy)-N-isopropylpropanamide in combination with other drugs or therapies may enhance its efficacy and reduce its limitations in lab experiments.

Synthesis Methods

The synthesis of 2-(2,3-dimethylphenoxy)-N-isopropylpropanamide involves several steps, including the reaction of 2,3-dimethylphenol with isopropylamine to form 2,3-dimethylphenylisopropylamine. This intermediate is then reacted with 2-bromoacetophenone to form 2-(2,3-dimethylphenoxy)-N-isopropylpropanamide. The final product is purified by chromatography and characterized by spectroscopic methods.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N-isopropylpropanamide is primarily used in scientific research to study the physiological and biochemical effects of CB2 activation. CB2 receptors are primarily expressed in immune cells and are involved in the regulation of inflammation, pain, and immunity. 2-(2,3-dimethylphenoxy)-N-isopropylpropanamide is a potent and selective CB2 agonist that can activate CB2 receptors without affecting CB1 receptors, which are primarily expressed in the brain and are responsible for the psychoactive effects of cannabinoids.

properties

IUPAC Name

2-(2,3-dimethylphenoxy)-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-9(2)15-14(16)12(5)17-13-8-6-7-10(3)11(13)4/h6-9,12H,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKAXGLNVJQDEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)NC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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